alpha-Guaiene

描述

Contextualization within Sesquiterpenoid Chemistry

Alpha-guaiene belongs to the large and diverse class of organic compounds known as sesquiterpenoids. foodb.ca These molecules are built from three isoprene (B109036) units, giving them a 15-carbon backbone. The carbon skeleton of this compound can undergo significant structural rearrangements, a fundamental aspect of sesquiterpene chemistry in both biosynthesis and degradation. Its specific stereochemical configuration is (1S,4S,7R), which defines the absolute arrangement at its three chiral centers and is critical to its properties and biological activity.

The biosynthesis of this compound involves the cyclization of the acyclic precursor, farnesyl pyrophosphate (FPP). This process is a cascade of intramolecular cyclizations, hydride shifts, and rearrangements to form the bicyclic guaiane (B1240927) framework. researchgate.net

Significance in Natural Products Research

This compound is a prominent component of the essential oils of various plants, including patchouli (Pogostemon cablin), guaiac (B1164896) wood (Bulnesia sarmientoi), and others. wikipedia.orgf1000research.comniscpr.res.in Its presence in these plants contributes to their characteristic aromas and makes it a valuable compound in the fragrance and flavor industries. wikipedia.org

Beyond its aromatic properties, this compound serves as a precursor to other important natural compounds. A notable example is rotundone (B192289), a potent aroma compound with a distinct peppery scent. acs.org Research has shown that rotundone can be formed from the aerial oxidation of this compound. acs.orgnih.gov

Overview of Current Research Trajectories

Current research on this compound is multifaceted, exploring its biological activities, biosynthesis, and potential applications. Studies have investigated its antifungal, anti-inflammatory, antioxidant, and antimicrobial properties. f1000research.com For instance, this compound isolated from patchouli oil has demonstrated antifungal activity against several pathogenic fungi. f1000research.comresearchgate.net There is also interest in its potential as an anticancer agent, with some studies indicating it may inhibit the growth of cancer cells by inducing apoptosis. biosynth.com

Furthermore, metabolic engineering approaches are being explored to enhance the production of this compound and related sesquiterpenes in microorganisms. scirp.org This research aims to provide a sustainable and controlled source of this valuable compound, independent of natural plant extraction. The autoxidation of this compound is another area of active investigation, as it leads to a diverse array of oxygenated sesquiterpenoids with potentially novel properties. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 3691-12-1 |

| IUPAC Name | (1S,4S,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydroazulene |

Data compiled from various sources. cymitquimica.comnih.govnist.gov

Prominent Natural Sources of this compound

| Plant Source | Scientific Name |

| Patchouli | Pogostemon cablin |

| Guaiac Wood | Bulnesia sarmientoi |

| Hops | Humulus lupulus |

| Agarwood | Aquilaria crassna |

| Anaphalis nubigena | Anaphalis nubigena |

This table lists some of the well-documented plant sources of this compound. niscpr.res.innih.govnih.govebi.ac.uk

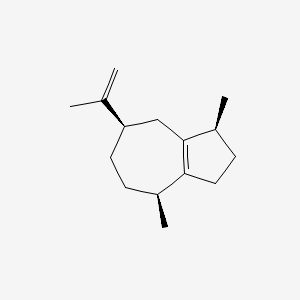

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,4S,7R)-1,4-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydroazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIDQIZBYUABQK-RWMBFGLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052046 | |

| Record name | alpha-Guaiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3691-12-1 | |

| Record name | α-Guaiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azulene, 1,2,3,4,5,6,7,8-octahydro-1,4-dimethyl-7-(1-methylethenyl)-, (1S,4S,7R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Guaiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,4S,7R)-1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways

Enzymatic Formation of Alpha-Guaiene

The biosynthesis of this compound is a complex enzymatic process that begins with a common precursor and involves highly specific enzymes to construct its characteristic bicyclic structure.

Farnesyl Diphosphate (B83284) (FPP) as a Precursor

Farnesyl diphosphate (FPP) is the universal precursor for the synthesis of all sesquiterpenoids, including this compound. mdpi.com FPP is a 15-carbon isoprenoid molecule formed through the condensation of dimethylallyl diphosphate (DMAPP) and two molecules of isopentenyl diphosphate (IPP). mdpi.com This fundamental building block provides the carbon skeleton that is then intricately folded and rearranged by specific enzymes to create the vast diversity of sesquiterpene structures found in nature. The formation of this compound from FPP is catalyzed by a class of enzymes known as terpene synthases (TPS). mdpi.comoup.com

Characterization of this compound Synthases (e.g., PatTps177, VviTPS24)

This compound synthases are enzymes that catalyze the conversion of FPP into this compound. wikipedia.orgqmul.ac.uk These enzymes have been identified and characterized in several plant species, revealing insights into their function and product specificity.

PatTps177 : In patchouli (Pogostemon cablin), the enzyme responsible for producing this compound is known as PatTps177. wikipedia.orgqmul.ac.ukgenome.jp This enzyme, however, is not entirely specific to this compound production. When expressed, it yields a mixture of sesquiterpenoids, with this compound constituting about 13% of the products. qmul.ac.ukgenome.jpexpasy.org Other major products include patchoulol (37%) and delta-guaiene (B1206229) (13%). qmul.ac.ukgenome.jp

VviTPS24 : In grapevine (Vitis vinifera), a specific allele of the VviTPS24 gene encodes an this compound synthase, referred to as VviGuaS. researchgate.netnih.gov This enzyme is particularly noteworthy as it produces this compound as its primary product. oup.comnih.gov Another allele of the same gene, VviTPS24, encodes an enzyme (VviPNSeInt) that produces mainly selinene-type sesquiterpenes, with this compound being only a minor product (3.5%). researchgate.netnih.gov This highlights how subtle genetic variations can dramatically alter enzyme function and product outcome.

Aquilaria species : In cultured cells of Aquilaria species, which are known for producing agarwood, several sesquiterpene synthases have been identified. nih.govnih.gov While these enzymes primarily produce delta-guaiene, some also synthesize this compound as a secondary product. nih.govuniprot.org For instance, one study found that three clones of an enzyme from Aquilaria crassna produced about 20% this compound, while a fourth clone produced 45% this compound. qmul.ac.ukexpasy.org

The following table summarizes the product distribution of some characterized this compound synthases.

| Enzyme | Source Organism | Major Products | This compound Percentage |

| PatTps177 | Pogostemon cablin | Patchoulol, delta-guaiene, this compound | 13% qmul.ac.ukgenome.jpexpasy.org |

| VviGuaS (VviTPS24 allele) | Vitis vinifera | This compound, alpha-bulnesene | 44% oup.com |

| Aquilaria crassna Synthase (Clone 1-3) | Aquilaria crassna | Delta-guaiene, this compound | ~20% qmul.ac.ukexpasy.org |

| Aquilaria crassna Synthase (Clone 4) | Aquilaria crassna | Delta-guaiene, this compound | 45% qmul.ac.ukexpasy.org |

Biochemical Reaction Mechanisms (e.g., Cyclization, Carbocation Intermediates)

The conversion of the linear FPP molecule into the bicyclic structure of this compound involves a sophisticated series of intramolecular reactions, primarily cyclization events guided by carbocation intermediates. researchgate.net The process, catalyzed by this compound synthase, generally proceeds as follows:

Ionization : The reaction is initiated by the removal of the diphosphate group from FPP, which generates a farnesyl carbocation. This initial step requires the presence of a divalent metal ion, typically Mg2+, to stabilize the diphosphate leaving group. wikipedia.orgqmul.ac.uk

Cyclization : The highly reactive carbocation then undergoes a series of intramolecular cyclizations. For guaiane-type sesquiterpenes, this involves a C1-to-C10 ring closure to form a macrocyclic germacrene-like intermediate. nih.gov

Second Cyclization and Rearrangements : A subsequent C2-to-C6 cyclization of this intermediate leads to the formation of the characteristic 5/7 bicyclic guaiane (B1240927) skeleton. nih.gov This process involves further rearrangements through a cascade of carbocation intermediates. researchgate.netsemanticscholar.org

Deprotonation : The final step is the termination of the reaction cascade by deprotonation, which results in the formation of the stable this compound molecule and the release of a proton.

The proposed biosynthetic pathway involves the formation of a germacrene intermediate, although the exact sequence and nature of the carbocation rearrangements can be complex and are still a subject of computational and experimental studies. researchgate.netsemanticscholar.org

Genetic Regulation of this compound Biosynthesis

The production of this compound is not only dependent on the presence of the necessary enzymes but is also tightly regulated at the genetic level. This includes the control of gene expression and the influence of genetic variations on enzyme function.

Gene Expression and Transcriptional Control

The expression of this compound synthase genes is often inducible and can be influenced by various internal and external factors. For example, in cultured cells of Aquilaria species, the production of sesquiterpenes, including this compound, is induced by treatment with methyl jasmonate (MJ), a plant hormone involved in defense responses. nih.govcore.ac.uk This suggests that the transcription of the relevant terpene synthase genes is upregulated in response to stress signals. Studies have shown that the activity of these synthases increases and reaches a maximum at a specific time point after induction, which correlates with the accumulation of the sesquiterpene products. nih.gov

The regulation of these genes is crucial for the plant to produce specific compounds in response to particular needs, such as defense against herbivores or pathogens. The transcriptional activation of these genes is a key control point in the biosynthesis of this compound.

Allelic Variations and Their Impact on Product Specificity

As highlighted with the VviTPS24 gene in grapevine, allelic variations can have a profound impact on the product profile of a terpene synthase. nih.govfrontiersin.org The VviGuaS enzyme, encoded by one allele of VviTPS24, primarily produces this compound. oup.comnih.gov In contrast, the enzyme VvPNSeInt, encoded by a different allele, produces mostly selinene-type sesquiterpenes. researchgate.netnih.gov

Research has shown that these functional differences can be traced back to a small number of amino acid polymorphisms within the enzyme's active site. nih.govoup.com In the case of VviGuaS, two specific amino acid changes (T414S and V530M) in the active site are responsible for converting its function from a selinene synthase to an this compound synthase. nih.govoup.com This demonstrates that even minor changes in the gene sequence can lead to significant alterations in the enzyme's catalytic mechanism and, consequently, the final product. nih.govoup.com Such allelic diversity is a key driver of the chemical diversity of terpenes observed in different plant varieties and cultivars. nih.govfrontiersin.org

Enzyme Characterization and Kinetic Parameters

The biosynthesis of α-guaiene is catalyzed by sesquiterpene synthases, a class of enzymes that convert farnesyl diphosphate (FPP) into a diverse array of sesquiterpene structures. In Aquilaria species, several δ-guaiene synthase isoforms have been identified that also produce α-guaiene as a product. nih.gov These enzymes exhibit multi-product capabilities, simultaneously generating α-guaiene, δ-guaiene, and α-humulene from a single FPP substrate. nih.govresearchgate.net This suggests a closely related cyclization mechanism for these compounds. nih.gov

Further down the metabolic pathway, the enzyme that oxidizes α-guaiene, VvSTO2 from Vitis vinifera (grapevine), has been characterized. This cytochrome P450 enzyme is responsible for the conversion of α-guaiene to the aroma compound rotundone (B192289). oup.com The characterization of VvSTO2 provides indirect but relevant information on the conditions under which α-guaiene is metabolized.

Below are interactive data tables summarizing the known enzymatic parameters.

Table 1: Kinetic Parameters of a δ-Guaiene Synthase (AcGS1) from Aquilaria crassna Producing α-Guaiene

| Parameter | Value |

| α-Guaiene (% of total products) | 10.9% |

| K_m (μM) | 0.94 |

| k_cat (s⁻¹) | 2.26 x 10⁻³ |

| k_cat/K_m (s⁻¹·μM⁻¹) | 2.40 x 10⁻³ |

Table 2: Characterization of VvSTO2, an α-Guaiene Oxidizing Enzyme

| Parameter | Value |

| Optimal pH | 7.0–8.0 oup.comresearchgate.net |

| Optimal Temperature | 30–40°C oup.comresearchgate.net |

| K_m for α-guaiene | 30 μM oup.com |

Integration within Broader Terpenoid Pathways

The biosynthesis of α-guaiene is deeply integrated within the larger network of terpenoid metabolism in plants, primarily originating from two key pathways: the Mevalonate (B85504) (MVA) pathway and the Methyl-Erythritol-Phosphate (MEP) pathway.

The MVA pathway, which operates in the cytosol of plant cells, is the principal route for the biosynthesis of sesquiterpenes, including α-guaiene. cannabisdatabase.camdpi.com This pathway utilizes acetyl-CoA to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids. mdpi.comnih.gov

Through a series of condensation reactions, these C5 units are assembled into the C15 precursor, farnesyl diphosphate (FPP). cannabisdatabase.ca FPP is the direct substrate for α-guaiene synthase, which then catalyzes its cyclization to form the characteristic bicyclic structure of α-guaiene. The production of α-guaiene is therefore directly dependent on the flux through the MVA pathway leading to FPP.

While the MVA pathway is the primary source of precursors for sesquiterpenes, there is growing evidence of "metabolic crosstalk" between the MVA pathway in the cytosol and the MEP pathway located in the plastids. cannabisdatabase.cabiorxiv.org The MEP pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate and is typically responsible for producing monoterpenes (C10) and diterpenes (C20). mdpi.com

This crosstalk involves the exchange of common isoprenoid precursors, like IPP, between the plastids and the cytosol. biorxiv.orgfrontiersin.org Studies in various plants, including grapevine, have shown that intermediates from the MEP pathway can be transported to the cytosol and incorporated into sesquiterpenes. frontiersin.orgnih.gov For example, overexpression of a key enzyme in the MEP pathway (VvDXS1) in grapevine led to an increase in sesquiterpene content, suggesting that the increased production of plastidial precursors can supplement the cytosolic pool for sesquiterpene synthesis. frontiersin.org This indicates that the biosynthesis of α-guaiene can be influenced by the metabolic activity of the MEP pathway, highlighting the integrated nature of terpenoid biosynthesis within the plant cell.

Factors Influencing In Vivo Biosynthesis

The in vivo production of α-guaiene is not static but is dynamically regulated by a variety of internal and external factors, including signaling molecules and environmental stresses.

Plant signaling molecules, often associated with defense responses, can act as elicitors to induce the biosynthesis of secondary metabolites like α-guaiene. Methyl jasmonate (MJ), a well-known plant hormone, has been shown to significantly induce the production of α-guaiene in cell cultures of Aquilaria species. nih.gov Treatment with MJ leads to the upregulation of sesquiterpene synthase gene expression, resulting in the accumulation of α-guaiene, alongside δ-guaiene and α-humulene. nih.gov

Similarly, yeast extract, which contains components that mimic pathogen attack, can also elicit the production of these sesquiterpenes in Aquilaria cell cultures. This response is part of the plant's induced defense mechanism.

In a study on Lamiaceae species, lower concentrations of methyl jasmonate (0.1 mM) increased α-guaiene levels by 42%. researchgate.net This demonstrates that plant signaling molecules are key regulators of α-guaiene biosynthesis, linking its production to the plant's defense system.

The synthesis of α-guaiene is also influenced by various environmental and abiotic stresses as part of a plant's adaptive response. mdpi.com Abiotic stressors such as drought, salinity, and temperature extremes can trigger the production of a range of secondary metabolites, including terpenoids. mdpi.comnih.gov These compounds can serve protective functions, such as acting as antioxidants to mitigate oxidative damage caused by stress. researchgate.netmdpi.com

Specifically, studies have shown that drought stress can lead to an increase in the levels of α-guaiene. In fresh tea (Camellia sinensis) leaves, mild drought conditions resulted in a significant upregulation of α-guaiene. mdpi.com Similarly, in basil (Ocimum basilicum), δ-guaiene content was higher under both drought and salinity stress conditions, suggesting that related guaiene (B7798472) isomers are part of the plant's response to these common environmental challenges. srce.hr This indicates that environmental pressures are a significant factor in modulating the in vivo biosynthesis of α-guaiene.

Ontogenetic and Circadian Rhythm Influences

The biosynthesis and accumulation of α-guaiene, like many other secondary metabolites in plants, are not static processes. They are dynamically influenced by the plant's developmental stage (ontogeny) and the daily cycles of light and darkness (circadian rhythm). These factors play a crucial role in modulating the expression of genes involved in the terpene biosynthetic pathway, leading to variations in the chemical profile of the plant over time.

Research has shown that the composition of sesquiterpenes, including α-guaiene, can change significantly as a plant matures. For instance, studies on Piper rivinoides have demonstrated that different developmental phases are characterized by distinct chemical profiles. Younger stages may be rich in certain compounds, while mature plants accumulate others, indicating a dynamic adaptation to environmental interactions throughout the plant's life cycle. mdpi.com This ontogenetic variation is also observed in the flowers of some plants, where the composition of sesquiterpenes changes during organogenesis. researchgate.net

In addition to developmental stage, circadian rhythms exert a significant influence on the production of α-guaiene and other volatile compounds. The internal circadian clock allows plants to anticipate daily environmental changes, such as the onset of light at dawn, and to coordinate their metabolic processes accordingly. numberanalytics.comfrontiersin.org This includes the regulation of genes encoding enzymes in the terpene biosynthesis pathway. mdpi.com

For example, in cultured cells of Aquilaria, the production of sesquiterpenes, including α-guaiene, was found to be induced by methyl jasmonate, with the accumulation and production of these compounds reaching a maximum at 12 hours. ebi.ac.uknih.gov This suggests a time-dependent regulation of the biosynthetic pathway. The study further revealed that the biosynthesis rate of different sesquiterpenes varied over a 24-hour period, with α-humulene biosynthesis being initially higher, while δ-guaiene dominated later. nih.gov This indicates that the circadian clock can differentially regulate the formation of various sesquiterpenes from the same precursor, farnesyl pyrophosphate.

The circadian clock's control over secondary metabolite production is a widespread phenomenon in the plant kingdom. mdpi.com It is a key mechanism that enables plants to optimize their interactions with the environment, such as defending against herbivores that are active at specific times of the day or attracting nocturnal pollinators. While direct studies detailing the precise circadian regulation of α-guaiene across a wide range of species are still emerging, the existing evidence strongly supports the significant role of both ontogeny and circadian rhythms in governing its biosynthesis.

Research Findings on Sesquiterpene Production in Aquilaria Cells

| Time After Methyl Jasmonate Treatment | Accumulated Sesquiterpenes | Most Abundant Product |

| 6 hours | Increasing | α-humulene |

| 12 hours | Maximum | δ-guaiene |

| Post 12 hours | Decreasing | δ-guaiene |

This table summarizes the findings from a study on cultured Aquilaria cells, showing the dynamic changes in sesquiterpene accumulation and composition over a 24-hour period following induction by methyl jasmonate. nih.gov

Natural Occurrence and Chemodiversity Studies

Botanical and Microbial Sources

Alpha-guaiene, a naturally occurring sesquiterpene, is found in a variety of plant species and has also been identified in some fungi.

This compound is a significant component of several commercially important essential oils.

Pogostemon cablin (Patchouli): The essential oil of patchouli is well-known for its rich and complex aroma, where this compound is a notable constituent. Studies have reported its concentration to be a significant portion of the oil's composition. For instance, an analysis of patchouli oil from Vietnam identified this compound at 14.9%. essencejournal.com Another study on Indian patchouli oil reported a similar concentration of 14.6%. cimap.res.in The main constituents alongside this compound in patchouli oil are typically patchoulol, α-bulnesene, and seychellene. essencejournal.com

Bulnesia sarmientoi (Guaiac Wood): this compound was first isolated from the oil of guaiac (B1164896) wood. wikipedia.org While it is a key aromatic component, its concentration can be lower compared to other sesquiterpenes in this oil. For example, one analysis reported β-guaiene at 0.1%, with guaiol (B78186) and bulnesol (B1279997) being the major components. tinkturenpresse.de

Aquilaria species (Agarwood): Various species of Aquilaria, which produce the highly valued agarwood resin, contain this compound. In a study of Aquilaria malaccensis chipwood, this compound was a major compound, with an average area percentage of 24.683 in the headspace volatile of incense. biomedres.us Another analysis of commercial A. malaccensis oil found this compound to be the major compound at 10.3%. sigmaaldrich.cn Research on induced callus cultures of Aquilaria crassna also identified this compound as one of the produced sesquiterpenoids. researchgate.netcropj.com In Aquilaria rostrata, this compound was detected at 2.7% in the direct extraction of smoke from the chipwood. biomedres.usbiomedres.us

Table 1: Percentage of α-Guaiene in Essential Oils from Different Botanical Sources

| Botanical Source | Plant Part | Percentage of α-Guaiene | Reference |

|---|---|---|---|

| Pogostemon cablin | Leaf | 14.9% | essencejournal.com |

| Pogostemon cablin | Not specified | 14.6% | cimap.res.in |

| Aquilaria malaccensis | Chipwood (incense headspace) | 24.683% | biomedres.us |

| Aquilaria malaccensis | Commercial Oil | 10.3% | sigmaaldrich.cn |

| Aquilaria rostrata | Chipwood (smoke extract) | 2.7% | biomedres.usbiomedres.us |

The distribution of this compound can vary within different parts of a plant. In Pogostemon cablin, a study analyzing the dynamic accumulation of sesquiterpenes found this compound in the leaves, stems, and roots. scielo.br The concentration of this compound was found to be higher in the leaves (6.18%) compared to the stems (2.27%) in patchouli plants from Guangdong Province, China. niscpr.res.in Similarly, research on Aquilaria sinensis has led to the characterization of sesquiterpene synthases, such as AsSS4, which are responsible for the production of this compound and other sesquiterpenes within the plant's resinous portions. researchgate.net

This compound is not limited to the plant kingdom. It has been isolated from patchouli oil and subsequently studied for its effects on various fungi. researchgate.net Research has demonstrated its antifungal activity against pathogenic fungi such as Aspergillus niger, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. researchgate.netf1000research.com This indicates that while plants are the primary source, the interaction of this compound with fungal systems is an area of scientific interest.

Quantitative and Qualitative Variation Across Sources

The concentration of this compound can differ significantly depending on various factors, including the plant's genetic makeup, geographical location, and the time of harvest.

The presence and relative abundance of this compound and other sesquiterpenes can serve as chemotaxonomic markers to differentiate between related plant species. For instance, a comparative study of the essential oils of Pogostemon cablin and Pogostemon travancoricus revealed that while both species share compounds like this compound, the quantities are notably less in P. travancoricus. cimap.res.in This chemical distinction aids in the classification and identification of these species.

The geographical origin of a plant can have a profound impact on the chemical composition of its essential oil. A study of patchouli oil from different locations in Indonesia (Bogor, Jambi, and Masamba) showed significant differences in the percentage of this compound. niscpr.res.in The samples from Bogor and Masamba displayed the highest concentrations of this compound. niscpr.res.in

Seasonal variations also play a crucial role in the concentration of this compound. In Pogostemon cablin, the accumulation of several sesquiterpenes, including this compound, was observed to be highest at 210 days of maturation after cultivation. scielo.br This suggests that the timing of harvest is a critical factor for obtaining the maximum yield of this valuable compound.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| alpha-Bulnesene |

| This compound |

| beta-Guaiene |

| Bulnesol |

| Guaiol |

| Patchoulol |

Co-occurrence with Structurally Related Sesquiterpenoids (e.g., Delta-Guaiene (B1206229), Alpha-Bulnesene)

This compound, a sesquiterpene, is frequently found in nature alongside other structurally similar compounds. wikipedia.org Its chemical relatives, delta-guaiene and alpha-bulnesene, are often detected in the same essential oils. hmdb.cascent.vn This co-occurrence is a reflection of shared biosynthetic pathways within the plant kingdom.

These compounds are isomers, all possessing the same molecular formula (C15H24), but differing in the arrangement of their atoms. wikipedia.orghmdb.ca For instance, alpha-bulnesene is another name for delta-guaiene. hmdb.cascent.vneptes.com Their presence and relative abundance can vary significantly depending on the plant species, geographical location, and even the specific part of the plant being analyzed.

A notable example of this co-occurrence is found in the essential oil of Pogostemon cablin (patchouli), a plant extensively studied for its aromatic and medicinal properties. caymanchem.comresearchgate.net Analysis of patchouli oil often reveals the presence of not only this compound but also delta-guaiene and other sesquiterpenes. mdpi.comresearchgate.net Similarly, the essential oil from the fruits of Peucedanum tauricum has been shown to contain a complex mixture of sesquiterpene hydrocarbons, including this compound and alpha-bulnesene. scispace.com

The study of this natural co-existence is crucial for several reasons. From a chemosystematics perspective, the specific profile of these sesquiterpenoids can serve as a chemical fingerprint to differentiate between plant species or varieties. Furthermore, in the fragrance and flavor industry, the precise ratio of these isomers can significantly influence the final aroma and taste profile of an essential oil.

Isolation and Fractionation Methodologies from Natural Matrices

The extraction of this compound from its natural sources involves a series of techniques aimed at separating it from a complex mixture of other plant metabolites. The choice of method depends on factors such as the desired purity of the final product, the scale of production, and the heat sensitivity of the compounds involved. researchgate.net

Traditional Extraction Methods (e.g., Steam Distillation, Solvent Extraction)

Steam Distillation: This is a classic and widely used method for extracting essential oils from plant materials. medicalterpenes.com The process involves passing steam through the plant matter, which causes the volatile compounds, including this compound, to vaporize. youtube.com The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, being immiscible with water, is separated. iastate.edu Steam distillation is favored for its simplicity, cost-effectiveness, and the fact that it does not introduce organic solvents into the extract. medicalterpenes.comrootsciences.com

Solvent Extraction: This method utilizes organic solvents to dissolve the desired compounds from the plant material. slideshare.net The choice of solvent is critical and depends on the polarity of the target molecules. For sesquiterpenes like this compound, solvents such as ethanol, hexane, or ethyl acetate (B1210297) may be employed. google.comresearchgate.net After extraction, the solvent is typically removed by evaporation to yield a concentrated extract. rootsciences.com While efficient, this method requires careful consideration of solvent toxicity and the potential for solvent residues in the final product. google.com

Advanced Separation Techniques (e.g., Vacuum Fractional Distillation, Molecular Distillation)

Vacuum Fractional Distillation: To achieve a higher purity of this compound, fractional distillation under reduced pressure is often employed. mdpi.comnih.gov This technique separates compounds based on their different boiling points. nih.gov By reducing the pressure, the boiling points of the compounds are lowered, which helps to prevent the thermal degradation of heat-sensitive molecules like sesquiterpenes. nih.gov Studies on patchouli oil have demonstrated that vacuum fractional distillation can significantly increase the concentration of this compound in the resulting fractions. mdpi.comresearchgate.net For example, one study optimized conditions to achieve a 44.70% purity of this compound from crude patchouli oil. mdpi.comresearchgate.net

Molecular Distillation: This is a form of short-path vacuum distillation that operates under very high vacuum. lab1st.commarijuanaventure.com This technique is particularly suitable for separating thermally sensitive compounds with high boiling points. lab1st.com The process involves heating a thin film of the liquid mixture, causing the more volatile components to evaporate and then condense on a nearby cooled surface. popeinc.com Molecular distillation has been successfully used to enrich the this compound content in essential oils. mdpi.comresearchgate.net

Challenges in Natural Extraction (e.g., Low Yield, Co-elution)

Despite the availability of various extraction and separation techniques, isolating pure this compound from natural sources presents several challenges.

Low Yield: The concentration of this compound in many plant materials is often very low. researchgate.net This necessitates processing large quantities of biomass to obtain a significant amount of the pure compound, which can be economically challenging. libretexts.org

Co-elution: Due to the structural similarity and close boiling points of sesquiterpene isomers like this compound, delta-guaiene, and alpha-bulnesene, their separation can be difficult. wikipedia.org During distillation or chromatographic separation, these compounds may "co-elute," meaning they are collected in the same fraction, thus reducing the purity of the desired compound. Achieving high purity often requires multiple stages of fractionation or the use of highly efficient separation columns. mdpi.com

Chemical Synthesis and Biotechnological Production

Total Chemical Synthesis Approaches

Total synthesis offers a route to alpha-guaiene independent of natural sources, allowing for the potential to construct the complex guaiane (B1240927) skeleton from the ground up. These methods involve sophisticated organic chemistry techniques to assemble the molecule with precision.

The total chemical synthesis of this compound is a multi-step endeavor that often mimics the biosynthetic pathway in a non-enzymatic fashion. A key strategy involves the assembly of isoprene (B109036) units to construct a suitable acyclic precursor, which is then induced to cyclize.

Isoprene Unit Assembly : The synthesis typically begins with the condensation of isoprene-like units, such as geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP), to form the C15 backbone of farnesyl pyrophosphate (FPP). This process builds the necessary carbon framework required for the subsequent cyclization steps.

Cyclization : Following the formation of the acyclic precursor, a critical step is the cyclization to form the characteristic fused five- and seven-membered ring system of the guaiane skeleton. scirp.org Acid-catalyzed cyclization is a common method used to mimic the natural enzymatic process. However, a significant challenge with this approach is the lack of stereochemical control, often leading to a mixture of isomers that require further separation. The mechanism of cyclization is thought to involve the formation of a germacrene A-like intermediate. scirp.org

Achieving the correct stereochemistry at the three chiral centers of this compound is a major challenge in its total synthesis. To address this, chemists have developed stereoselective and enantioselective strategies. These methods aim to control the three-dimensional arrangement of atoms during the reaction, yielding the desired stereoisomer with high purity.

While specific total syntheses dedicated exclusively to this compound are not extensively detailed in readily available literature, strategies for related guaiane sesquiterpenoids provide insight into the methods employed. capes.gov.bracs.org These include:

Chiral Catalysts : The use of chiral catalysts, such as those based on BINOL (1,1'-Bi-2-naphthol), can guide the reaction pathway to favor the formation of one enantiomer over the other.

Chiral Auxiliaries : Another approach involves temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction. Once the desired stereocenter is set, the auxiliary is removed.

Substrate Control : In some syntheses, existing stereocenters in a starting material are used to influence the stereochemistry of newly formed centers.

The development of enantioselective reactions, such as the 1,4-addition of α,β-unsaturated carboxylic acids with cycloalkanones using chiral amine–boronic acid cooperative catalysts, showcases the type of advanced methods that can be applied to create chiral building blocks for complex molecules like this compound. researchgate.net

The foundation of any total synthesis is the strategic development of key precursors. For this compound, the primary acyclic precursor is (2E,6E)-farnesyl diphosphate (B83284) (FPP). google.comoup.comnih.gov The chemical synthesis of FPP itself is a critical step, starting from smaller, more readily available molecules like geraniol (B1671447) and isopentenol (B1216264) derivatives. The development of efficient and scalable routes to FPP and other advanced intermediates is an ongoing area of research, crucial for making the total synthesis of this compound and other sesquiterpenoids economically viable. Synthetic routes often focus on creating precursors that are primed for specific cyclization reactions to yield the desired bicyclic core. smolecule.com

Semi-Synthetic and Biotransformation Strategies

Harnessing the power of nature, semi-synthetic and biotransformation approaches offer an alternative to total chemical synthesis. These methods utilize enzymes or whole-cell systems to perform specific, often difficult, chemical transformations with high selectivity.

Biological catalysts, or enzymes, are highly efficient and selective, making them ideal tools for producing complex molecules like this compound. The key enzymes in this process are sesquiterpene synthases (TPS). google.comgoogle.com

Researchers have identified and characterized several sesquiterpene synthases capable of converting the precursor FPP into this compound. google.comgoogle.com These enzymes are often sourced from plants known to produce this compound and then expressed in microbial hosts for large-scale production. google.commdpi.com This process is known as metabolic engineering.

Table 1: Examples of Sesquiterpene Synthases for this compound Production

| Enzyme Name | Source Organism | Main Products | Selectivity for α-Guaiene | Reference |

| VvGuaS | Vitis vinifera (Grapevine) | α-Guaiene, α-Bulnesene | ~44-45% | google.comoup.comgoogle.com |

| AcC3 | Aquilaria species (Agarwood) | α-Guaiene, δ-Guaiene, α-Humulene | ~45% | google.comgoogle.com |

| PatTps717 | Pogostemon cablin (Patchouli) | α-Guaiene and other sesquiterpenes | - | google.comgoogle.com |

| VviPNSeInt | Vitis vinifera (Pinot Noir) | Selinene, Intermedeol, α-Guaiene | Minor product (3.5%) | oup.com |

These enzymes can be used in two main ways:

Biotransformation is also employed to convert related terpenoid intermediates into valuable products. The most prominent example is the conversion of this compound itself into rotundone (B192289), a potent aroma compound. google.comgoogle.com This transformation is an allylic oxidation at the C(3) position of the this compound molecule. google.com

This conversion can be achieved through:

Enzymatic Oxidation : Specific enzymes, particularly cytochrome P450s, can catalyze this oxidation with high selectivity. google.commdpi.comnih.gov An α-guaiene 3-oxidase cytochrome P450 (also referred to as VviSTO2 or CYP71BE5) has been identified that performs this transformation. google.comnih.govresearchgate.net

Chemical Catalysis : Methods using iron-porphyrin catalysts with molecular oxygen or chromium reagents have also been developed to oxidize this compound to rotundone. google.comgoogle.com

Furthermore, biotransformation studies on structurally similar sesquiterpenes, such as (-)-guaiol, demonstrate the potential of using microorganisms like fungi (Rhizopus stolonifer, Cunninghamella elegans) to introduce hydroxyl groups at various positions on the guaiane skeleton, creating novel derivatives. oaepublish.com This highlights a broader strategy of using existing terpenoid scaffolds as starting points for generating new, functionalized molecules through biocatalysis. oaepublish.com

Metabolic Engineering for Enhanced Production

Recent advancements in synthetic biology and metabolic engineering have established microbial platforms as a viable alternative for the production of this compound. By harnessing the cellular machinery of microorganisms, it is possible to construct genetically engineered strains that serve as cellular factories for the biosynthesis of target compounds like sesquiterpenes. mdpi.com This approach involves the precise modulation of native and heterologous metabolic pathways to improve the yield, productivity, and efficiency of the biomanufacturing process. mdpi.com

Microbial Host Systems (e.g., Escherichia coli, Yeast)

The selection of a suitable microbial host is a foundational step in developing a successful bioproduction process. The two most commonly engineered hosts for terpenoid production are the bacterium Escherichia coli and the budding yeast Saccharomyces cerevisiae. mdpi.com

Escherichia coli

E. coli is a popular choice due to its rapid growth, well-understood genetics, and the availability of extensive genetic engineering tools. nih.gov Researchers have successfully engineered E. coli strains to produce this compound by introducing the necessary biosynthetic pathways. For instance, strains have been modified to express the mevalonate (B85504) (MVA) pathway, which provides the essential sesquiterpene precursor, farnesyl pyrophosphate (FPP), along with a specific this compound synthase. The functions of guaiene (B7798472) synthases, the enzymes responsible for converting FPP to guaiene, have been characterized through expression in E. coli. nih.gov While much of the work in E. coli has focused on the related compound δ-guaiene, the strategies are directly applicable. scirp.org These strategies involve constructing the mevalonate pathway to enhance the supply of the FPP precursor. scirp.org

Saccharomyces cerevisiae

Yeast, particularly S. cerevisiae, offers advantages such as being a eukaryotic system, which can be beneficial for expressing plant-derived enzymes like terpene synthases, and its general robustness in industrial fermentation settings. mdpi.comnstda.or.th Metabolic engineering efforts in yeast have involved the heterologous expression of this compound synthases. mdpi.comnih.gov In one study, seven different terpene synthases were screened in an engineered S. cerevisiae strain, with one synthase (AmdGS1) leading to the production of δ-guaiene and a trace amount of this compound. mdpi.comresearchgate.net Other work has involved co-expressing a guaiene synthase (SchTPS1) from Stellera chamaejasme L. flowers and an oxidase in S. cerevisiae to reconstruct the biosynthetic pathway for (-)-rotundone, for which this compound is the direct precursor. nih.gov

Pathway Optimization and Gene Manipulation

To maximize the production of this compound, the host's metabolism must be rewired to direct the flow of carbon towards the target molecule. This is achieved through various gene manipulation techniques. mdpi.com

Increasing Precursor Supply: The central strategy for boosting sesquiterpene production is to increase the intracellular pool of the precursor molecule, farnesyl pyrophosphate (FPP). nih.gov This is commonly done by engineering and overexpressing the genes of the mevalonate (MVA) pathway. scirp.org In yeast, a strain was constructed that overexpressed all eight genes of the MVA pathway to increase the FPP pool for terpenoid production. mdpi.comnstda.or.th

Heterologous Gene Expression: The key enzymatic step is the cyclization of FPP to this compound, catalyzed by an this compound synthase. Since this enzyme is not native to E. coli or yeast, the gene must be introduced from a plant source. For example, the synthase PatTps177 has been expressed in E. coli for this purpose. Similarly, guaiene synthases from Stellera chamaejasme (SchTPS1, SchTPS2, SchTPS3) have been characterized in E. coli and expressed in yeast. nih.gov

Deletion of Competing Pathways: A significant portion of FPP is naturally diverted to other metabolic pathways, such as sterol biosynthesis in yeast. mdpi.comresearchgate.net To prevent this loss of precursor, competing pathways are often downregulated or deleted. A common strategy in S. cerevisiae is to downregulate the ERG9 gene, which encodes squalene (B77637) synthase, an enzyme that pulls FPP away from sesquiterpene synthesis and towards sterol production. mdpi.comnstda.or.thresearchgate.net This redirection of metabolic flux is a critical step for improving the final product titer. mdpi.com

| Microbial Host | Key Genetic Modifications | Target Compound | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of mevalonate pathway and α-guaiene synthase (PatTps177). | α-Guaiene | 1.2 g/L | |

| Saccharomyces cerevisiae | Overexpression of 8 MVA pathway genes; Expression of AmdGS1 synthase. | α-Guaiene | Trace amount | mdpi.comresearchgate.net |

| Saccharomyces cerevisiae | Overexpression of 8 MVA pathway genes; Downregulation of ERG9; Expression of AmdGS1 synthase. | δ-Guaiene | Up to 54.5 ± 5.5 mg/L | mdpi.com |

| Saccharomyces cerevisiae | Co-expression of guaiene synthase (SchTPS1) and an oxidase (VvSTO2). | (-)-Rotundone (from α-guaiene) | Not specified | nih.gov |

| Escherichia coli | Expression of mevalonate pathway, δ-guaiene synthase, and IPP isomerase. Supplemented with mevalonolactone. | δ-Guaiene | ~38-42 µg/mL | scirp.org |

Fermentation Process Optimization

Beyond genetic manipulation, optimizing the fermentation conditions is crucial for achieving high-titer production at a larger scale. This involves controlling the physical and chemical environment to maximize cell growth and product synthesis.

Cultivation Mode: Fed-batch fermentation is a widely used strategy to achieve high cell densities and, consequently, higher product yields. In this mode, nutrients are fed to the culture over time, preventing substrate inhibition and sustaining productivity. Fed-batch cultures using glycerol (B35011) as a carbon source have been successfully employed for this compound production in engineered E. coli, leading to a titer of 1.2 g/L.

Carbon Source: The choice of carbon source is critical for both cell growth and as a building block for the product. Glycerol is often used in E. coli fermentations as it can be a cost-effective substrate that promotes high-density growth. In yeast, glucose or sucrose (B13894) are common carbon sources. researchgate.net

Physical Parameters: Temperature and pH are critical process parameters that directly impact enzyme activity and cell viability. For the production of related sesquiterpenes like patchoulol in E. coli, the optimal temperature was found to be around 20 °C for the production phase, while the optimal pH was observed in the range of 6.5 to 7.1. acs.org Lower pH values were found to be detrimental to production. acs.org These findings suggest that similar conditions would likely be favorable for this compound synthesis.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Spectroscopic Characterization

The elucidation of α-Guaiene's structure is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information.

NMR spectroscopy is a cornerstone for the complete structural and stereochemical characterization of α-Guaiene. Both ¹H and ¹³C NMR are utilized to map out the carbon skeleton and the stereochemical arrangement of the molecule.

The ¹H NMR spectrum of α-Guaiene displays characteristic signals that correspond to its intricate molecular structure. Key signals include those for the methyl groups, the isopropenyl group, and the various methylene (B1212753) protons within the bicyclic system. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for complete spectral assignment. COSY experiments reveal proton-proton connectivities, while NOESY provides information on the spatial proximity of protons, which is crucial for confirming stereochemical assignments.

The ¹³C NMR spectrum shows fifteen distinct signals, consistent with the molecular formula C₁₅H₂₄. The chemical shifts are diagnostic for the guaiane (B1240927) framework. The stereochemical designation of α-Guaiene is (1S,4S,7R), which defines the absolute configuration at its three chiral centers. nih.gov This specific arrangement is critical to its properties and biological activity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for α-Guaiene

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| 1 | 49.8 | 2.65 (m) |

| 2 | 26.9 | 1.95-2.05 (m) |

| 3 | 31.8 | 1.55-1.65 (m) |

| 4 | 43.1 | 2.45 (m) |

| 5 | 149.2 | - |

| 6 | 35.1 | 2.10 (m) |

| 7 | 45.3 | 2.80 (m) |

| 8 | 26.1 | 1.80-1.90 (m) |

| 9 | 125.8 | 5.30 (t, J=7.0 Hz) |

| 10 | 139.7 | - |

| 11 | 149.9 | - |

| 12 | 21.0 | 1.70 (s) |

| 13 | 108.9 | 4.70 (s), 4.72 (s) |

| 14 | 16.5 | 0.95 (d, J=7.0 Hz) |

| 15 | 25.9 | 1.05 (d, J=7.0 Hz) |

Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and fragmentation analysis of α-Guaiene. In GC-MS analysis, the retention time on various stationary phases, combined with the mass spectrum, allows for reliable identification in complex mixtures like essential oils. f1000research.com

Under electron ionization (EI), α-Guaiene exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 204, corresponding to its molecular weight. unpatti.ac.id However, this peak is often of low intensity due to the facile fragmentation of the bicyclic structure. The base peak in the mass spectrum is frequently observed at m/z 105, with other significant fragment ions appearing at m/z 93, 91, and 79. nih.gov These fragments arise from characteristic losses of methyl radicals and fragmentation of the isopropenyl side chain.

Table 2: Key Mass Spectrometry Fragmentation Data for α-Guaiene

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 204 | Low | [C₁₅H₂₄]⁺ (Molecular Ion) |

| 189 | Moderate | [M - CH₃]⁺ |

| 161 | Moderate | [M - C₃H₇]⁺ |

| 105 | High (Base Peak) | [C₈H₉]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 91 | High | [C₇H₇]⁺ |

| 79 | High | [C₆H₇]⁺ |

Note: Relative intensities can vary depending on the instrument and conditions.

Infrared (IR) spectroscopy provides information about the functional groups present in α-Guaiene. The IR spectrum shows characteristic absorption bands for C-H stretching and bending vibrations of the alkyl and alkenyl groups. scialert.net Near-infrared (NIR) spectroscopy has also been utilized for the quantitative analysis of α-guaiene in essential oils. niscpr.res.inresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is of limited utility for α-Guaiene itself, as it lacks significant chromophores that absorb in the UV-Vis range. scialert.net However, it can be useful in studying reactions or derivatives of α-Guaiene that do contain UV-active groups. researchgate.net For instance, some processes may involve exposing mixtures containing α-guaiene to UV light. google.com

Chiral Analysis and Enantiomeric Studies

As a chiral molecule, the separation and determination of the absolute configuration of α-Guaiene's enantiomers are critical for understanding its biological activity and ensuring its authenticity in natural products.

The separation of enantiomers is typically achieved using chiral chromatography. mdpi.comgcms.cz Gas chromatography (GC) with chiral stationary phases (CSPs) is a common and effective method for the enantiomeric analysis of volatile compounds like α-Guaiene. researchgate.net Derivatized cyclodextrins are often used as CSPs in capillary columns to achieve enantiomeric separation. gcms.cz

High-performance liquid chromatography (HPLC) with chiral columns is another powerful technique for separating enantiomers. nih.govnih.gov This method can be used for both analytical and preparative-scale separations. researchgate.net

Determining the absolute configuration of chiral molecules like α-Guaiene can be accomplished through several spectroscopic methods. sioc-journal.cn Chiroptical spectroscopic techniques, which rely on the differential interaction of enantiomers with polarized light, are particularly powerful. These include:

Optical Rotatory Dispersion (ORD): Measures the change in optical rotation as a function of wavelength. researchgate.net

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left and right circularly polarized light. researchgate.netresearchgate.net ECD has been successfully applied to determine the absolute configurations of other guaiane sesquiterpenoids. researchgate.net

Vibrational Circular Dichroism (VCD): An infrared-based technique that measures the differential absorption of left and right circularly polarized IR radiation. VCD has emerged as a reliable method for determining the absolute configuration of chiral molecules in solution and can be an alternative to X-ray crystallography. researchgate.netnih.gov

These chiroptical methods, often used in conjunction with quantum chemical calculations, provide a robust means of establishing the absolute stereochemistry of α-Guaiene and its derivatives. sioc-journal.cnresearchgate.net

Structural Analysis of Derived Compounds

The reactivity of alpha-guaiene, especially its susceptibility to oxidation, results in the formation of a diverse array of derivatives. The structural elucidation of these compounds is critical for understanding the mechanistic pathways of its transformation.

X-ray crystallography has been a pivotal technique for providing unambiguous three-dimensional structural information for derivatives of this compound. This method offers definitive confirmation of molecular geometries and stereochemical assignments that may be inferred from other spectroscopic techniques.

Crystallographic studies have been particularly valuable for elucidating the conformation of the bicyclic guaiane framework, which consists of a seven-membered ring and a five-membered ring. The data typically show the seven-membered ring in a chair-like conformation and the five-membered ring in an envelope conformation. Furthermore, these studies allow for the precise determination of the spatial orientation of substituents, such as methyl and isopropenyl groups.

In the context of this compound's oxidation products, single-crystal X-ray diffraction has been successfully employed to determine the absolute configurations of several key derivatives. acs.orgresearchgate.net This has been instrumental in confirming the structures of compounds isolated from autoxidation reactions, providing benchmark data that solidifies the understanding of their formation mechanisms. acs.orgresearchgate.net The insights gained from these crystallographic analyses are crucial for correlating molecular structure with chemical reactivity.

Table 1: Examples of this compound Derivatives Analyzed by X-ray Crystallography

This table is interactive. Click on headers to sort.

| Derivative Compound | Context of Formation | Reference |

|---|---|---|

| Rotundone (B192289) | Autoxidation Product | acs.org, researchgate.net |

| Corymbolone (B1214910) | Autoxidation Product | acs.org, researchgate.net |

| (2R)- and (2S)-Rotundols | Autoxidation Product | acs.org, researchgate.net |

| 7-epi-Chabrolidione A | Autoxidation Product | acs.org, researchgate.net |

| 1,7-epi-Chabrolidione A | Autoxidation Product | acs.org, researchgate.net |

| 4-Hydroxyrotundones | Autoxidation Product | acs.org, researchgate.net |

| Epoxides (e.g., 5a/b, 9a/b) | Autoxidation Product | acs.org, researchgate.net |

The aerial oxidation of this compound readily occurs at ambient temperatures, leading to a complex mixture of sesquiterpenoid products. acs.orgresearchgate.net The identification of these oxidation and degradation products relies heavily on spectroscopic methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS), which separates the components of the mixture and provides their characteristic mass spectral fragmentation patterns. oup.combeilstein-journals.org

Mechanistic studies have shown that the autoxidation of this compound on a cellulose (B213188) filter paper yields a significant number of downstream products. acs.orgresearchgate.net Research indicates that these transformations are likely initiated by the formation of unstable 2- and 4-hydroperoxyguaienes. acs.orgresearchgate.netresearchgate.net These intermediates then undergo various fragmentation or degradation pathways to produce a diverse array of stable oxygenated sesquiterpenes. acs.orgresearchgate.netresearchgate.net

Among the most significant oxidation products identified is rotundone, a potent aroma compound with a characteristic peppery scent. acs.orgresearchgate.net Other key compounds isolated and identified from the autoxidation mixture include corymbolone and its C-6 epimer, the (2R)- and (2S)-rotundols, and previously unknown epimers of natural chabrolidione A. acs.orgresearchgate.net Additionally, various epoxides and 4-hydroxyrotundones are formed in significant amounts. acs.orgresearchgate.net The elucidation of these numerous structures was accomplished through the comprehensive analysis of their spectroscopic data. acs.orgresearchgate.netresearchgate.net Thermal degradation studies also utilize GC-MS to monitor changes in the concentration of this compound and the formation of degradation compounds like linalool (B1675412) oxide at elevated temperatures. beilstein-journals.org

Table 2: Identified Oxidation and Degradation Products of this compound

This table is interactive. Click on headers to sort.

| Product Name | Product Class | Method of Identification | Reference |

|---|---|---|---|

| 2-Hydroperoxyguaienes | Hydroperoxide | Spectroscopic Data | acs.org, researchgate.net |

| 4-Hydroperoxyguaienes | Hydroperoxide | Spectroscopic Data | acs.org, researchgate.net |

| Rotundone | Sesquiterpenoid Ketone | Spectroscopic Data / X-ray | acs.org, researchgate.net, oup.com |

| Corymbolone | Sesquiterpenoid | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| C-6 epimer of Corymbolone | Sesquiterpenoid | Spectroscopic Data | acs.org, researchgate.net |

| (2R)-Rotundol | Sesquiterpenoid Alcohol | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| (2S)-Rotundol | Sesquiterpenoid Alcohol | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| 7-epi-Chabrolidione A | Diterpenoid | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| 1,7-epi-Chabrolidione A | Diterpenoid | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| 4-Hydroxyrotundones | Sesquiterpenoid Ketone | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| Guaiene (B7798472) Epoxides | Epoxide | Spectroscopic Data / X-ray | acs.org, researchgate.net |

| Linalool oxide | Degradation Product | GC-MS | beilstein-journals.org |

Biological Activity Mechanisms and Pathways in Vitro and Experimental Models

Antimicrobial Activities

Alpha-guaiene has demonstrated notable activity against a range of microorganisms, including bacteria and fungi. Its mechanisms of action are multifaceted, targeting key cellular structures and processes.

Antibacterial Mechanisms

Research indicates that this compound possesses antibacterial properties. Studies involving essential oils rich in this compound have shown inhibitory effects against various bacteria. For instance, this compound oil at a concentration of 100% has been shown to inhibit the growth of Pseudomonas aeruginosa. unpad.ac.id Furthermore, an 80% concentration of this compound demonstrated the ability to inhibit the growth of Escherichia coli. unpad.ac.id While the precise mechanisms are still under investigation, it is believed that this compound's lipophilic nature allows it to interact with the bacterial cell membrane, leading to disruption and increased permeability. naha.orgresearchgate.net

Antifungal Mechanisms

This compound has shown significant antifungal activity against several pathogenic fungi. One study found that this compound isolated from patchouli oil was effective against Aspergillus niger, Candida albicans, Microsporum gypseum, and Trichophyton mentagrophytes. f1000research.com The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values from this study are detailed in the table below. f1000research.com

Another study investigating a fraction of patchouli oil containing 38.8% this compound reported antifungal activity against A. niger and C. albicans. unpad.ac.id The largest diameter of inhibition for A. niger was 2.82 mm and for C. albicans was 7.69 mm, both at a 100% concentration of the test substance. unpad.ac.id

Table 1: Antifungal Activity of this compound

| Fungus | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Aspergillus niger | 55% | 60% |

| Candida albicans | 45% | 50% |

| Microsporum gypseum | 50% | 60% |

Data sourced from a study on this compound isolated from patchouli oil. f1000research.com

Cellular and Molecular Targets

The antimicrobial efficacy of this compound is attributed to its ability to target fundamental cellular components. A primary mechanism is the disruption of the cell membrane. unpad.ac.id As a terpene compound, this compound can be adsorbed by the cell membrane, leading to damage and subsequent protein denaturation. unpad.ac.id This disruption compromises the integrity of the cell, leading to leakage of cellular contents and ultimately, cell death. naha.org

Anti-inflammatory Pathways

In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects through various pathways, including the modulation of inflammatory molecules and the inhibition of key enzymes.

Modulation of Pro-inflammatory Cytokines and Mediators

Studies have shown that this compound can modulate the production of pro-inflammatory cytokines. In a macrophage cell culture-based assay, terpenes, including guaiene (B7798472), were found to reduce the levels of pro-inflammatory cytokines TNF-α and IL-1α, while increasing the production of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, guaiene significantly inhibited the production of nitric oxide (NO) in macrophages by 53.3 ± 2.4%. nih.gov Pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are key mediators of the inflammatory response. nih.govexplorationpub.commdpi.com

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit enzymes involved in the inflammatory cascade. A study on a fraction containing 98.54% this compound demonstrated inhibitory activity against several enzymes. The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), are summarized in the table below. researchgate.netscialert.netscialert.net

Table 2: Enzyme Inhibitory Activity of this compound Fraction

| Enzyme | IC50 (µg/mL) |

|---|---|

| Cyclooxygenase-2 (COX-2) | 84 |

| 5-Lipoxygenase (5-LOX) | 27 |

Data sourced from a study on a fraction containing 98.54% this compound. researchgate.netscialert.netscialert.net

The study found that the inhibitory response increased significantly with concentrations ranging from 25-100 µg/mL. researchgate.netscialert.net These findings suggest that this compound may exert its anti-inflammatory effects by dually inhibiting both 5-LOX and acetylcholinesterase. researchgate.netscialert.net

Antioxidant Mechanisms

Free Radical Scavenging Activity (e.g., DPPH Assay)

This compound has demonstrated notable antioxidant capabilities, particularly in its ability to scavenge free radicals. The antioxidant capacity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. nih.govmdpi.com In this assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by a change in color from violet to pale yellow. mdpi.com

Research has determined the half-maximal inhibitory concentration (IC50) for this compound's scavenging activity to be 18.5 µg/mL. This value indicates a strong potential for scavenging free radicals, suggesting that this compound could be effective in neutralizing reactive oxygen species and protecting cells from oxidative damage. Essential oils containing this compound have also been evaluated for their antioxidant properties, although the activity of an oil is due to the complex mixture of its constituents. nih.gov

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| This compound | DPPH | 18.5 µg/mL |

Protective Effects Against Oxidative Stress in Biological Systems

Beyond its direct free-radical scavenging ability, this compound exhibits protective effects against oxidative stress within biological systems. smolecule.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This can lead to cellular damage. Studies have shown that this compound possesses antioxidant properties in cell-based assays. smolecule.com

The chemical structure of this compound readily undergoes aerial oxidation at ambient temperatures, forming a variety of downstream oxygenated sesquiterpenoid products. acs.orgresearchgate.netacs.org This reactivity suggests a propensity to interact with and neutralize oxidizing agents within a biological context. The mechanisms for this protection involve the initial formation of hydroperoxyguaienes, which then undergo further reactions. acs.orgresearchgate.net This intrinsic reactivity with oxygen species points to its potential role in mitigating the damaging effects of oxidative processes in cells. While research into specific cellular protective mechanisms is ongoing, its demonstrated antioxidant activity suggests it can help shield cells from oxidative damage. smolecule.com

Cytotoxic and Anti-proliferative Mechanisms (In Vitro Cancer Cell Lines)

This compound has been investigated for its potential as an anti-cancer agent, with studies showing it can inhibit the growth of various human cancer cell lines, including those of the lung. smolecule.combiosynth.commdpi.com

Induction of Apoptosis in Cancer Cells

A key mechanism behind the anti-cancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. smolecule.combiosynth.com Apoptosis is a crucial process for eliminating damaged or cancerous cells from the body. It has been reported that this compound's traditional use in Chinese medicine for its antitumor properties is linked to this induction of apoptosis. biosynth.com In vitro studies have confirmed that this compound can inhibit the growth of cancer cells by triggering this cell death pathway. smolecule.com While some essential oils containing this compound have shown apoptotic effects, the activity of the purified compound highlights its specific role in this process. researchgate.net

Targeting Signaling Pathways Involved in Cell Growth and Progression

The anti-cancer effects of this compound are mediated through its interaction with various molecular targets and signaling pathways that regulate cell growth and differentiation. smolecule.combiosynth.com Research suggests that this compound acts as an inhibitor analog of protein kinases, which are critical enzymes that control a wide range of cellular processes, including cell division and proliferation. biosynth.com By targeting multiple signaling pathways involved in cancer development and progression, this compound can effectively disrupt the mechanisms that allow cancer cells to grow and spread. smolecule.combiosynth.com While the precise molecular targets are still a subject of investigation, this multi-targeted approach is a promising characteristic for an anti-cancer agent.

Dose-Dependent Inhibitory Effects in Experimental Models

The cytotoxic activity of this compound against cancer cells has been shown to be dose-dependent in experimental models. mdpi.com Studies using in vitro lung cancer cell lines have quantified this inhibitory effect. Specifically, when tested against the A549 and H661 non-small cell lung cancer cell lines, this compound demonstrated significant cytotoxicity after 48 hours of treatment. mdpi.com

The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for this compound against these cell lines. For A549 cells, the IC50 was 142.6 ± 5.1 μg/mL, and for H661 cells, the IC50 was 69.9 ± 1.3 μg/mL. mdpi.com These findings indicate that this compound is more potent against the H661 cell line. This dose-dependent inhibition underscores the compound's potential as a cytotoxic agent against specific cancer types. mdpi.comresearchgate.net

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (mM) | Reference |

|---|---|---|---|---|

| A549 | Non-small cell lung carcinoma | 142.6 ± 5.1 | 0.698 ± 0.025 | mdpi.com |

| H661 | Non-small cell lung carcinoma | 69.9 ± 1.3 | 0.342 ± 0.006 | mdpi.com |

Metabolic Transformations and Downstream Product Formation

Autoxidation Pathways and Product Profiling

Autoxidation of alpha-guaiene, a non-enzymatic process involving atmospheric oxygen, leads to a complex mixture of oxygenated derivatives. This process is influenced by environmental factors and proceeds through several key steps.

Formation of Hydroperoxides as Intermediates

The initial step in the autoxidation of this compound involves the formation of unstable hydroperoxide intermediates. nih.govacs.org Research has identified 2- and 4-hydroperoxyguaienes as the primary intermediates that subsequently undergo various fragmentation or degradation pathways to form a myriad of downstream products. nih.govacs.org The formation of these hydroperoxides is a critical juncture that dictates the subsequent product profile. researchgate.net

Generation of Oxygenated Sesquiterpenoids

The decomposition of hydroperoxide intermediates gives rise to a diverse array of oxygenated sesquiterpenoids. Among the most significant of these is rotundone (B192289), a potent aroma compound known for its characteristic peppery scent. nih.govacs.org Other notable products formed during the autoxidation of this compound include corymbolone (B1214910) and its C-6 epimer, (2R)- and (2S)-rotundols, epoxides, and epimers of chabrolidione A. nih.govacs.orgresearchgate.net

Studies have isolated and characterized numerous downstream products from the autoxidation mixture of this compound. nih.govacs.org For instance, one study identified thirteen different sesquiterpenoids, highlighting the structural diversity that arises from this single precursor. nih.govacs.org

Table 1: Key Oxygenated Sesquiterpenoids from this compound Autoxidation

| Product | Chemical Class | Significance | References |

|---|---|---|---|

| Rotundone | Sesquiterpenoid Ketone | Potent peppery aroma compound. nih.govacs.org | researchgate.net, nih.gov, acs.org |

| Corymbolone | Sesquiterpenoid | Oxygenated derivative. nih.govacs.org | nih.gov, acs.org, mdpi.com |

| Rotundols | Sesquiterpenoid Alcohols | Intermediates and oxidation products. researchgate.net, nih.gov, acs.org | researchgate.net, nih.gov, acs.org |

Influence of Environmental Conditions on Autoxidation

The rate and extent of this compound autoxidation are significantly influenced by environmental conditions. Exposure to air is a fundamental requirement for the process to occur. researchgate.net Temperature also plays a crucial role; studies have shown that the oxidation of this compound to rotundone is dramatically increased at temperatures between 40–50°C. nih.govoup.com Conversely, lower temperatures are correlated with lower concentrations of rotundone. nih.govnih.gov This suggests that environmental factors can significantly impact the aroma profile of materials containing this compound, such as grapes and essential oils. researchgate.netresearchgate.net For example, research on grapes has indicated that harvesting later than usual can lead to increased levels of rotundone, potentially due to the prolonged exposure to oxidative conditions. nih.gov

Enzymatic Conversions to Value-Added Derivatives

In addition to autoxidation, this compound can be transformed into valuable downstream products through enzymatic conversions. These reactions are often more specific and rapid than their non-enzymatic counterparts. researchgate.netoup.com

Role as a Precursor to Rotundone

This compound is the direct precursor to rotundone, a highly sought-after aroma compound. researchgate.netoup.com The transformation can occur through both simple aerial oxidation and enzymatic processes. researchgate.netoeno-one.eu In biological systems, such as grapevines, the enzymatic pathway is considered the more likely and efficient route for rotundone biosynthesis. oup.com The presence of this compound is a prerequisite for the formation of rotundone in plants. awri.com.au

Specific Enzymes Catalyzing Oxidation

Several enzymes have been identified that catalyze the oxidation of this compound. The most well-characterized of these is a cytochrome P450 enzyme from the CYP71BE subfamily, specifically VvSTO2 (also known as CYP71BE5), which acts as an this compound 2-oxidase. oup.comoup.comoup.comresearchgate.net This enzyme, isolated from grapevine skin, directly converts this compound to (-)-rotundone. oup.comoup.comoup.com The expression of VvSTO2 is correlated with the accumulation of rotundone in grape varieties like Syrah. nih.govoup.com